5-Cyclopentylpiperidine-3-carboxylic acid
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Overview
Description
5-Cyclopentylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a cyclopentyl group attached to a piperidine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpiperidine-3-carboxylic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the carboxyl group can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products
Oxidation: Formation of carbon dioxide and water.
Reduction: Formation of primary alcohols.
Substitution: Formation of acid chlorides, esters, and amides.
Scientific Research Applications
5-Cyclopentylpiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopentylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
5-Cyclopentylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
Piperidine-3-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic.
Cyclopentylamine: Contains a cyclopentyl group but lacks the carboxyl group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5-cyclopentylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-5-9(6-12-7-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14) |
InChI Key |
RCAIFNFBAXHPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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